7-Ethyl-1H-indole-3-carbaldehyde 7-Ethyl-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 154989-45-4
VCID: VC21098739
InChI: InChI=1S/C11H11NO/c1-2-8-4-3-5-10-9(7-13)6-12-11(8)10/h3-7,12H,2H2,1H3
SMILES: CCC1=C2C(=CC=C1)C(=CN2)C=O
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol

7-Ethyl-1H-indole-3-carbaldehyde

CAS No.: 154989-45-4

Cat. No.: VC21098739

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

7-Ethyl-1H-indole-3-carbaldehyde - 154989-45-4

Specification

CAS No. 154989-45-4
Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
IUPAC Name 7-ethyl-1H-indole-3-carbaldehyde
Standard InChI InChI=1S/C11H11NO/c1-2-8-4-3-5-10-9(7-13)6-12-11(8)10/h3-7,12H,2H2,1H3
Standard InChI Key DKTNMUOPASFCOT-UHFFFAOYSA-N
SMILES CCC1=C2C(=CC=C1)C(=CN2)C=O
Canonical SMILES CCC1=C2C(=CC=C1)C(=CN2)C=O

Introduction

7-Ethyl-1H-indole-3-carbaldehyde is a chemical compound with the CAS number 154989-45-4. It belongs to the indole family, which is a group of heterocyclic aromatic organic compounds. This compound is specifically modified at the 7-position with an ethyl group and at the 3-position with a carbaldehyde functional group. The molecular formula of 7-Ethyl-1H-indole-3-carbaldehyde is C11H11NO, and its molecular weight is approximately 173.21 g/mol .

Synthesis and Reactions

7-Ethyl-1H-indole-3-carbaldehyde can be synthesized through various methods, often involving the modification of indole or its derivatives. For instance, indole-3-carbaldehyde derivatives are commonly prepared through oxidative decarboxylation of indole-3-acetic acid or by formylation reactions of indoles .

Synthetic Routes

  • Oxidative Decarboxylation: This method involves the oxidation of indole-3-acetic acid to form indole-3-carbaldehyde, which can then be modified to introduce the ethyl group at the 7-position.

  • Formylation Reactions: Formylation of 7-ethylindole using reagents like Vilsmeier-Haack reagents can directly introduce the aldehyde group at the 3-position.

Biological and Pharmacological Activities

Indole derivatives, including those with aldehyde functionalities, have been explored for their biological activities. While specific data on 7-Ethyl-1H-indole-3-carbaldehyde is limited, related compounds have shown potential in various therapeutic areas:

  • Antibacterial Activity: Indole derivatives have been studied for their antibacterial properties, particularly against Gram-positive and Gram-negative bacteria .

  • Cytotoxicity: Some indole compounds exhibit cytotoxic effects against cancer cell lines, indicating potential anticancer properties .

Safety and Hazards

The safety profile of 7-Ethyl-1H-indole-3-carbaldehyde includes hazards typical of aldehyde-containing compounds:

  • Toxicity: Harmful if swallowed, with potential for skin and eye irritation .

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation .

Applications and Future Directions

Given its reactive aldehyde group and aromatic indole ring, 7-Ethyl-1H-indole-3-carbaldehyde can serve as a versatile intermediate in organic synthesis. Its potential applications include the synthesis of biologically active compounds, such as pharmaceuticals or agrochemicals. Further research is needed to explore its specific biological activities and to develop efficient synthetic routes.

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